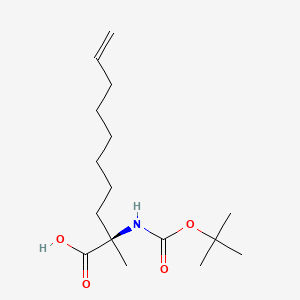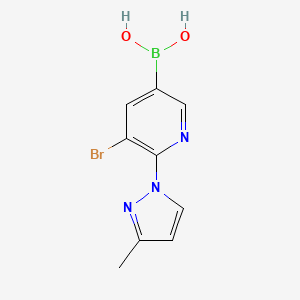
(5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a brominated pyridine ring substituted with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-(3-methyl-1H-pyrazol-1-yl)pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Pyridines: Formed via nucleophilic substitution of the bromine atom.
Aplicaciones Científicas De Investigación
(5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the coupling or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H9BBrN3O2 |
|---|---|
Peso molecular |
281.90 g/mol |
Nombre IUPAC |
[5-bromo-6-(3-methylpyrazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BBrN3O2/c1-6-2-3-14(13-6)9-8(11)4-7(5-12-9)10(15)16/h2-5,15-16H,1H3 |
Clave InChI |
CEGZWVBAFTYJAK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)N2C=CC(=N2)C)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


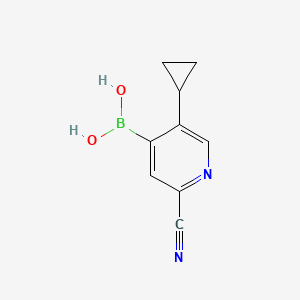
![2-Iodopyrazolo[1,5-a]pyridine](/img/structure/B14091193.png)
![3-(2-hydroxy-5-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14091201.png)
![2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14091213.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(4-phenylpiperidin-1-yl)methanone](/img/structure/B14091217.png)
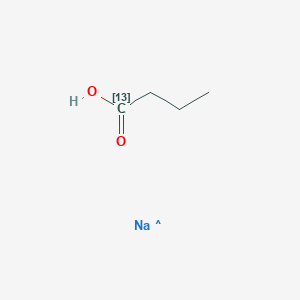
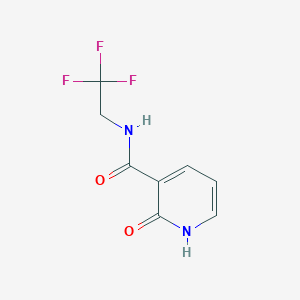
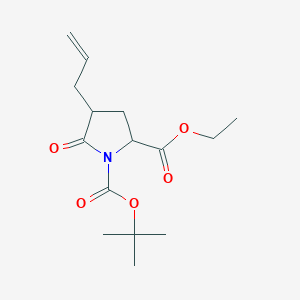
![1-(4-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091237.png)
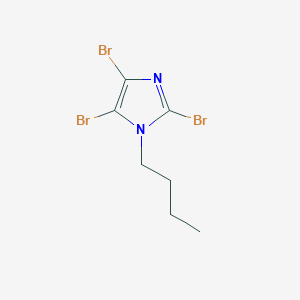
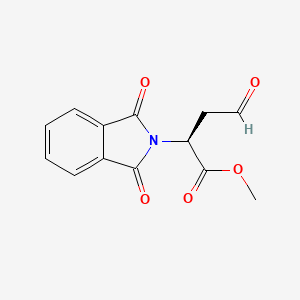
![1,7-dimethyl-9-(4-methylphenyl)-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14091252.png)
![1-(3,4-Dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091257.png)
